molecular formula C13H8Cl2O2 B6378678 MFCD11871011 CAS No. 1111120-99-0

MFCD11871011

Cat. No.: B6378678
CAS No.: 1111120-99-0
M. Wt: 267.10 g/mol
InChI Key: LLWMHEGWCSVRSH-UHFFFAOYSA-N
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Description

MFCD11871011 is a chemical identifier (MDL number) used to catalog a specific compound in chemical databases. Such identifiers are critical for tracking purity, safety, and regulatory compliance in industrial and research settings. Compounds under the MDL classification system are often compared to structurally analogous or functionally similar molecules to assess their relative performance, safety, and utility .

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWMHEGWCSVRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685286
Record name 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-99-0
Record name 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD11871011 typically involves a multi-step process that includes the preparation of intermediate compounds. The reaction conditions often require precise temperature control, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to maximize yield and minimize by-products. Common industrial methods include catalytic hydrogenation, oxidation, and other techniques that ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: MFCD11871011 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD11871011 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which MFCD11871011 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Based on methodologies outlined in chemical literature, comparisons are drawn between compounds sharing structural motifs (e.g., functional groups, aromatic systems) or applications (e.g., catalysts, pharmaceuticals). Below are two compounds analogous to MFCD11871011, inferred from evidence on comparison frameworks:

Compound A (CAS 1181267-36-6)

  • Functional Overlap : Used in pharmaceutical intermediates due to its moderate bioavailability score (0.55) and CYP450 inhibition profile .

Compound B (CAS 1761-61-1)

  • Structural Divergence : Brominated aromatic system (C7H5BrO2) with distinct electrophilic properties compared to this compound .
Table 1: Key Structural and Functional Comparisons
Property This compound (Inferred) Compound A (CAS 1181267-36-6) Compound B (CAS 1761-61-1)
Molecular Formula (Data Unavailable) C21H31N3O3 C7H5BrO2
Molecular Weight - 373.49 g/mol 201.02 g/mol
Hydrogen Bond Donors - 3 1
Bioavailability Score - 0.55 0.55
Solubility (Log S) - -2.47 (ESOL) -2.47 (ESOL)
Primary Application - Pharmaceutical intermediates Organic synthesis

Industrial Relevance

  • Pharmaceuticals : Compound A’s CYP450 inhibition profile suggests utility in drug metabolism studies .
  • Materials Science : Compound B’s brominated structure is leveraged in flame retardants and polymer modification .

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